6,7-Difluorobenzo[b]thiophene
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Overview
Description
6,7-Difluorobenzo[b]thiophene is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorobenzo[b]thiophene typically involves the fluorination of benzo[b]thiophene derivatives. One common method is the direct fluorination of benzo[b]thiophene using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions on the benzo[b]thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorobenzo[b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
6,7-Difluorobenzo[b]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Difluorobenzo[b]thiophene in biological systems involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators . In organic electronics, its electron-deficient nature facilitates charge transport and enhances the performance of semiconducting materials .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Difluorobenzo[b]thiophene
- Benzo[c][1,2,5]thiadiazole
- Fluorinated thiophenes
Uniqueness
6,7-Difluorobenzo[b]thiophene is unique due to its specific fluorination pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated thiophenes. This makes it particularly valuable in applications requiring precise control over electronic characteristics .
Properties
CAS No. |
1388060-95-4 |
---|---|
Molecular Formula |
C8H4F2S |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
6,7-difluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4F2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI Key |
MGJSBXGEXUZLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)F)F |
Origin of Product |
United States |
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